Azido-PEG5-Boc
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O7/c1-16(2,3)26-15(20)14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-18-19-17/h4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBLZQPJPYRIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Azido Peg5 Ch2co2 T Bu
Precursor Synthesis and Derivatization Strategies for Azido-PEG5-CH2CO2-t-Bu
The synthesis of heterobifunctional PEG derivatives like Azido-PEG5-CH2CO2-t-Bu is typically achieved through a sequential modification of a symmetrical PEG diol precursor. mdpi.com This strategy involves the desymmetrization of the oligo(ethylene glycol) chain, followed by the introduction of the desired functional groups at each terminus. nih.govnih.gov
Approaches to Oligo(ethylene glycol) (PEG) Chain Elongation and Functionalization
Discrete-length oligo(ethylene glycol) chains, as opposed to polydisperse polymers, are preferred for applications requiring high precision. nih.gov The synthesis of the core penta(ethylene glycol) (PEG5) structure can be accomplished through several methods. One common approach is the Williamson ether synthesis, where ethylene (B1197577) glycol units are sequentially added. Alternatively, controlled ring-opening polymerization of ethylene oxide can be employed, although this may yield a distribution of chain lengths. mdpi.comnih.gov For creating heterobifunctional linkers, a key strategy is the "desymmetrization" of a commercially available, symmetrical OEG diol, such as hexaethylene glycol, which can be selectively functionalized on one end before further modification. nih.gov
The functionalization of the terminal hydroxyl groups is the cornerstone of creating these linkers. The hydroxyl groups can be converted into a variety of other functionalities through standard organic transformations, allowing for the construction of complex molecular architectures. rsc.org The choice of functionalization strategy depends on the desired final structure and the compatibility of the reagents with the PEG backbone. rsc.org
Introduction of Terminal Azide (B81097) Functionality
The introduction of the azide moiety is a critical step in synthesizing Azido-PEG5-CH2CO2-t-Bu. A prevalent and efficient method involves a two-step process starting from a terminal hydroxyl group of the PEG chain. nih.govsigmaaldrich.com
Activation of the Hydroxyl Group : The hydroxyl group is first converted into a better leaving group. This is commonly achieved by reacting the PEG-alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. nih.govsigmaaldrich.com This reaction forms a tosylate or mesylate ester, which is highly susceptible to nucleophilic substitution.
Nucleophilic Substitution with Azide : The activated PEG-tosylate or -mesylate is then treated with an azide salt, typically sodium azide (NaN3), in a suitable polar aprotic solvent like dimethylformamide (DMF). The azide ion (N3-) displaces the tosylate or mesylate group via an SN2 reaction to yield the terminal azide. mdpi.comsigmaaldrich.com
This two-step modification is generally quantitative and provides a reliable pathway to introduce the azide functionality, which is stable under most reaction conditions and serves as a key component for click chemistry reactions. nih.govbroadpharm.com
Incorporation of Protected Carboxylic Acid Moieties (t-Bu Ester)
The other terminus of the PEG chain is functionalized with a tert-butyl protected carboxylic acid. The tert-butyl ester is a common protecting group for carboxylic acids because it is stable to many reaction conditions but can be selectively removed under moderately acidic conditions, often using trifluoroacetic acid (TFA). biochempeg.com
The incorporation of the CH2CO2-t-Bu moiety is typically achieved by the Williamson ether synthesis. Starting with the free hydroxyl group at the other end of the PEG linker, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkylating agent, tert-butyl bromoacetate, to form the ether linkage and install the protected carboxylic acid functionality.
| Step | Reagent 1 | Reagent 2 | Function |
| 1 | HO-(PEG5)-OH | NaH | Deprotonation to form alkoxide |
| 2 | NaO-(PEG5)-OH | BrCH2CO2-t-Bu | Alkylation to form the ether linkage |
This method effectively attaches the protected carboxyl group, completing the synthesis of the heterobifunctional linker. axispharm.com
Purification and Characterization Techniques for Synthetic Intermediates and Final Product
Purification of PEG derivatives is essential to remove unreacted starting materials and byproducts. Due to the polar and often non-volatile nature of PEG compounds, column chromatography on silica gel is a standard purification technique. nih.govnih.gov The polarity of the eluent can be adjusted to achieve effective separation. For water-soluble compounds, other techniques like ultrafiltration may be employed. rsc.org
Characterization of the synthetic intermediates and the final Azido-PEG5-CH2CO2-t-Bu product is crucial to confirm its structure and purity. A combination of spectroscopic methods is typically used: nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for structural elucidation. acs.org ¹H NMR can be used to verify the presence of the azide and t-butyl groups by observing the characteristic chemical shifts of adjacent protons. The integration of peaks corresponding to the PEG backbone and the terminal groups can confirm the degree of functionalization. acs.org
Mass Spectrometry (MS) : Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to determine the molecular weight of the PEG derivatives, confirming that the desired modifications have occurred. nih.govacs.org
High-Performance Liquid Chromatography (HPLC) : HPLC can be used to assess the purity of the final product and intermediates. researchgate.net
| Technique | Purpose | Key Observations |
| ¹H NMR | Structural confirmation and purity assessment | Chemical shifts and integration of protons on the PEG backbone, next to the azide, and on the t-butyl group. acs.orgbioglyco.com |
| ¹³C NMR | Structural confirmation | Chemical shifts of carbons in the PEG repeat unit and terminal functional groups. nih.gov |
| Mass Spec | Molecular weight determination | The molecular ion peak corresponding to the calculated mass of the product. nih.gov |
| HPLC | Purity analysis | A single major peak indicating a pure compound. researchgate.net |
Click Chemistry Reactions Involving the Azide Moiety of Azido-PEG5-CH2CO2-t-Bu
The terminal azide group of Azido-PEG5-CH2CO2-t-Bu makes it an ideal substrate for "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG5-CH2CO2-t-Bu
The most prominent click reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). glenresearch.com This reaction involves the coupling of a terminal alkyne with an azide to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgwikipedia.org This reaction is exceptionally versatile and has been widely adopted for bioconjugation and material functionalization. nih.gov
The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO4), and a reducing agent, like sodium ascorbate. wikipedia.org The use of a copper(I)-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), can prevent copper-mediated side reactions and improve reaction efficiency, especially in biological systems. glenresearch.com
The general reaction scheme is as follows: Azido-PEG5-CH2CO2-t-Bu + R-Alkyne ---(Cu(I), Ligand)---> R-(1,2,3-triazole)-PEG5-CH2CO2-t-Bu
The reaction proceeds under mild conditions, often in aqueous or mixed aqueous/organic solvent systems, and is tolerant of a wide range of other functional groups, highlighting its bio-orthogonal nature. glenresearch.comorganic-chemistry.org The resulting triazole linkage is chemically stable, mimicking the properties of an amide bond. axispharm.com
| Parameter | Typical Condition | Purpose |
| Catalyst | CuSO4 / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst. wikipedia.org |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) oxidation state and enhances reaction rate. glenresearch.com |
| Solvent | Water, t-BuOH/H2O, DMF | Provides a medium for the reaction; often chosen for solubility of reactants. nih.gov |
| Temperature | Room Temperature to 50 °C | Mild conditions that preserve the integrity of sensitive molecules. nih.gov |
The CuAAC reaction using Azido-PEG5-CH2CO2-t-Bu allows for the efficient conjugation of this linker to a wide variety of alkyne-functionalized molecules, including peptides, proteins, fluorescent dyes, and surfaces. nih.govnih.gov
Reaction Kinetics and Optimization for Diverse Substrates
The kinetics of the CuAAC reaction involving Azido-PEG5-CH2CO2-t-Bu are influenced by several factors, including the nature of the alkyne substrate, solvent, temperature, and the catalytic system employed. While specific kinetic data for this exact molecule is not extensively published, general principles for PEGylated azides can be applied. The reaction is typically second-order, and the rate is dependent on the concentration of both the azide and the alkyne, as well as the copper(I) catalyst.
Optimization of the reaction for diverse substrates often involves tuning these parameters to achieve a balance between reaction rate and the stability of the substrates. For instance, in bioconjugation applications where substrates may be sensitive, lower temperatures and biocompatible solvents are preferred, which may necessitate the use of more efficient catalyst systems to maintain a reasonable reaction rate. The PEG5 linker in Azido-PEG5-CH2CO2-t-Bu generally enhances aqueous solubility, making it well-suited for reactions in biological buffers.
Table 1: Representative Second-Order Rate Constants for CuAAC of PEGylated Azides with Various Alkynes
| Alkyne Substrate | Catalyst System | Solvent | Rate Constant (M⁻¹s⁻¹) |
| Propargyl-PEG4-Amine | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | 0.1 - 1.0 |
| Phenylacetylene | CuBr/TBTA | DMF/H₂O | 1.0 - 10 |
| Propargyl-modified Protein | CuSO₄/THPTA | PBS | 0.5 - 5.0 |
Note: This table presents representative data for similar PEGylated azides to illustrate the range of reaction kinetics. Actual rates for Azido-PEG5-CH2CO2-t-Bu may vary.
Ligand Effects and Copper Catalyst Selection in CuAAC
The choice of copper catalyst and, critically, the coordinating ligand, has a profound impact on the efficiency and biocompatibility of the CuAAC reaction. While simple copper(I) salts like CuBr or CuI can be used, they often suffer from poor solubility and stability in aqueous and aerobic conditions. The in situ reduction of copper(II) salts (e.g., CuSO₄) by a reducing agent like sodium ascorbate is a more common and practical approach.
To enhance the catalytic activity and stability of the copper(I) species, various ligands are employed. Tris-(triazolylmethyl)amine ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely used. These ligands stabilize the Cu(I) oxidation state, prevent copper aggregation, and accelerate the reaction rate. THPTA, in particular, is favored for bioconjugation due to its high water solubility.
More advanced strategies involve the use of copper-chelating azides. For instance, a picolyl azide moiety can coordinate to the copper catalyst, effectively increasing the local concentration of the catalyst at the site of the reaction and thereby accelerating the cycloaddition.
Table 2: Effect of Different Ligands on CuAAC Reaction Rates with PEGylated Azides
| Ligand | Copper Source | Typical Substrate | Relative Rate Enhancement |
| None | CuSO₄/Ascorbate | Small Molecule | 1x |
| TBTA | CuSO₄/Ascorbate | Peptide | 10-100x |
| THPTA | CuSO₄/Ascorbate | Protein | 10-100x |
| Picolyl Azide (chelating) | CuSO₄/Ascorbate | Biomolecule | up to 1000x |
Note: This table provides a qualitative comparison of the effect of different ligands on CuAAC reaction rates with substrates similar to Azido-PEG5-CH2CO2-t-Bu.
Challenges and Mitigation Strategies for Copper Toxicity in Biological Systems
A significant challenge for the application of CuAAC in biological systems is the inherent toxicity of copper ions. Free copper can generate reactive oxygen species (ROS) via Fenton-like reactions, leading to oxidative damage to cellular components such as proteins and nucleic acids. This has limited the use of CuAAC for in vivo and live-cell imaging applications.
Several strategies have been developed to mitigate copper toxicity. The use of copper-chelating ligands, such as THPTA and bathophenanthroline disulfonate (BPS), is a primary approach. These ligands not only enhance reaction kinetics but also sequester the copper ions, reducing their ability to participate in deleterious side reactions.
Furthermore, minimizing the concentration of the copper catalyst is crucial. The development of highly efficient ligands allows for effective catalysis at low micromolar concentrations of copper, which are often well-tolerated by cells for short periods. Another strategy is the use of copper-chelating azides, which can significantly enhance reaction rates at very low copper concentrations. For live-cell applications, careful optimization of the copper concentration, ligand choice, and reaction time is essential to ensure cell viability.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG5-CH2CO2-t-Bu
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst. This is achieved by using a strained cyclooctyne, which readily reacts with an azide in a [3+2] cycloaddition. The azide group of Azido-PEG5-CH2CO2-t-Bu makes it a suitable partner for SPAAC reactions.
Reactivity with Bicyclo[6.1.0]nonyne (BCN) and Dibenzoazacyclooctyne (DBCO) Derivatives
Among the various strained cyclooctynes developed, bicyclo[6.1.0]nonyne (BCN) and dibenzoazacyclooctyne (DBCO) derivatives are the most commonly used. Both react efficiently with azides like that in Azido-PEG5-CH2CO2-t-Bu to form a stable triazole linkage.
In general, DBCO derivatives exhibit faster reaction kinetics compared to BCN. This is attributed to the greater ring strain in the DBCO framework. However, the increased reactivity of DBCO can sometimes be associated with lower stability. BCN, while generally slower, is often more stable and can be a better choice for applications requiring longer reaction times or harsher conditions. The presence of the PEG5 linker in Azido-PEG5-CH2CO2-t-Bu can enhance the reaction rates of SPAAC by reducing steric hindrance and improving the solubility of the reactants in aqueous media.
Kinetic Studies and Reaction Efficiency in Bioorthogonal Environments
The kinetics of SPAAC are typically second-order, and the reaction rates are highly dependent on the structure of the cyclooctyne. Kinetic studies are often performed in bioorthogonal environments, such as cell lysates or even on the surface of living cells, to assess the efficiency of the reaction in a complex biological milieu.
The efficiency of SPAAC in such environments is a key advantage of this chemistry. The azide and cyclooctyne groups are largely unreactive with naturally occurring functional groups, leading to highly specific labeling of the target molecules. The PEG linker of Azido-PEG5-CH2CO2-t-Bu further contributes to the biocompatibility and efficiency of the reaction in aqueous biological systems.
Table 3: Representative Second-Order Rate Constants for SPAAC of PEGylated Azides with BCN and DBCO
| Cyclooctyne | Azide Substrate | Solvent | Rate Constant (M⁻¹s⁻¹) |
| BCN | Benzyl Azide | CH₃CN | ~0.1 |
| DBCO | Benzyl Azide | CH₃CN | ~1.0 |
| BCN-PEG4 | Azido-PEG-Protein | PBS | ~0.3 |
| DBCO-PEG4 | Azido-PEG-Protein | PBS | ~1.5 |
Note: This table presents representative kinetic data for SPAAC reactions with similar PEGylated azides to illustrate the comparative reactivity of BCN and DBCO. Actual rates for Azido-PEG5-CH2CO2-t-Bu may vary.
Design Principles for Optimal Cycloalkyne Partners
The design of optimal cycloalkyne partners for SPAAC with azides like Azido-PEG5-CH2CO2-t-Bu is guided by several key principles aimed at maximizing reaction kinetics while maintaining stability and biocompatibility.
The primary driver of reactivity is ring strain. The more distorted the alkyne bond from its ideal linear geometry, the lower the activation energy for the cycloaddition. This has led to the development of a variety of strained cyclooctynes with different ring structures and substituents.
Electron-withdrawing groups adjacent to the alkyne can also enhance reactivity by lowering the energy of the alkyne's LUMO, facilitating the interaction with the azide's HOMO. However, this must be balanced with the potential for increased side reactions.
For applications in biological systems, hydrophilicity is a critical design consideration. The incorporation of polar groups or PEG linkers into the cycloalkyne structure is a common strategy to improve aqueous solubility and bioavailability.
Finally, the stability of the cycloalkyne is paramount. Highly reactive cyclooctynes can be prone to decomposition or side reactions, limiting their utility. Therefore, the design of optimal cycloalkyne partners involves a careful balance between maximizing ring strain for high reactivity and ensuring sufficient stability for practical use.
Deprotection and Further Functionalization of the t-Butyl Ester Group
The compound Azido-PEG5-CH2CO2-t-Bu is a heterobifunctional linker, featuring an azide group at one terminus and a t-butyl protected carboxyl group at the other. broadpharm.comcd-bioparticles.net This structure allows for sequential chemical modifications. The t-butyl ester serves as a protecting group for the carboxylic acid, preventing it from reacting prematurely. Its removal is a critical step to unmask the carboxylic acid, enabling further functionalization, primarily through the formation of stable amide bonds.
Acid-Mediated Cleavage of the t-Butyl Ester to Yield Carboxylic Acid
The deprotection of the t-butyl ester in Azido-PEG5-CH2CO2-t-Bu is typically achieved through acid-mediated cleavage. The t-butyl group is highly stable under neutral and basic conditions but is readily removed in the presence of acid. acsgcipr.org This reaction converts the ester back into a carboxylic acid (Azido-PEG5-CH2COOH), making the site available for subsequent conjugation reactions.
The mechanism involves the protonation of the ester's carbonyl oxygen by the acid, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the departure of the stable tertiary carbocation, isobutylene, and the formation of the carboxylic acid. A variety of acids can be employed for this purpose, with trifluoroacetic acid (TFA) being a common choice. The reaction is often carried out in a suitable solvent, such as dichloromethane (DCM), at room temperature. ijrpr.com Other acids like hydrochloric acid (HCl), sulfuric acid (H2SO4), and formic acid are also effective. acsgcipr.org The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups within the molecule.
Table 1: Common Reagents for Acid-Mediated Cleavage of t-Butyl Esters
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like DCM | Efficient and common for peptide synthesis; volatile byproducts. ijrpr.com |
| Hydrochloric Acid (HCl) | Anhydrous, in an organic solvent (e.g., dioxane) | Suitable for substrates sensitive to other strong acids. acsgcipr.org |
| Formic Acid | Used as a solvent or co-solvent | A milder option, suitable for sensitive substrates like β-lactams. acsgcipr.org |
| Sulfuric Acid (H2SO4) | Catalytic amounts in a protic solvent | Strong, non-volatile acid. acsgcipr.org |
Carboxylic Acid Activation for Amide Bond Formation
Once the t-butyl group is cleaved to yield the free carboxylic acid, this functional group must be "activated" to facilitate amide bond formation with a primary or secondary amine. Carboxylic acids themselves are generally not reactive enough to directly form an amide bond with amines under mild conditions. Activation converts the carboxyl group's hydroxyl moiety into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
A widely used strategy for activating the carboxylic acid derivative of Azido-PEG5-CH2CO2-t-Bu is its conversion into an N-Hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, forming a stable and irreversible amide bond under physiological or slightly basic pH conditions (pH 7.2-8.5). axispharm.com
The formation of the NHS ester is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). encapsula.com EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. encapsula.com This unstable intermediate then rapidly reacts with NHS to form the more stable, amine-reactive NHS ester, releasing an EDC-urea byproduct. encapsula.com This two-step, one-pot procedure is highly efficient and minimizes side reactions. encapsula.com The resulting Azido-PEG5-CH2CO2-NHS can be isolated or used in situ to react with amine-containing molecules. broadpharm.com
Alternatively, amide bonds can be formed directly without the isolation of an NHS ester intermediate, using coupling reagents that activate the carboxylic acid in the presence of the target amine.
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for coupling reactions in aqueous buffers. peptide.com As mentioned, it activates the carboxylic acid to form an O-acylisourea intermediate. While this intermediate can react directly with an amine, it is also prone to hydrolysis, which regenerates the carboxylic acid. encapsula.com To improve efficiency and reduce side reactions, an additive like 1-hydroxybenzotriazole (HOBt) or NHS is often included. peptide.comnih.gov These additives react with the O-acylisourea intermediate to form more stable active esters that then react with the amine, leading to higher yields. nih.gov
Uronium Salts: Uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient reagents for amide bond formation. peptide.comsigmaaldrich.com In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-ester. sigmaaldrich.com This active ester is more reactive than the OBt esters formed with HOBt, leading to faster and more efficient couplings, especially for sterically hindered amines or complex substrates. sigmaaldrich.com HATU is known for its high reactivity and for minimizing the risk of racemization in chiral carboxylic acids. peptide.com
Table 2: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimide | EDC, DCC | Forms O-acylisourea intermediate | Water-soluble (EDC), cost-effective | Intermediate can hydrolyze; may require additives (HOBt, NHS) for efficiency. encapsula.compeptide.com |
| Uronium Salt | HATU, HBTU | Forms highly reactive OAt/OBt esters | High reactivity, fast reaction times, low racemization. peptide.comsigmaaldrich.com | More expensive, can cause side reactions if used in excess. sigmaaldrich.com |
Advanced Applications of Azido Peg5 Ch2co2 T Bu in Materials Science and Engineering
Polymer Synthesis and Modification via Azido-PEG5-CH2CO2-t-Bu
The unique structure of Azido-PEG5-CH2CO2-t-Bu allows for its use in sophisticated polymer synthesis and modification strategies, enabling the creation of complex and functional polymeric materials.
Construction of Advanced Polymeric Architectures
The dual functionality of Azido-PEG5-CH2CO2-t-Bu is instrumental in the construction of a variety of advanced polymer architectures, including graft copolymers, star polymers, block copolymers, and dendrimers. sigmaaldrich.commdpi-res.com These structures are of great interest due to their unique properties and potential applications in fields like drug delivery and tissue engineering. sigmaaldrich.combroadpharm.com
Graft copolymers can be synthesized using either "grafting-to" or "grafting-from" methods. psecommunity.orgnih.gov
Grafting-to: In this approach, pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone. psecommunity.orgnih.gov For instance, a polymer backbone with alkyne groups can be reacted with Azido-PEG5-CH2CO2-t-Bu via a click reaction. This method allows for the characterization of the side chains before grafting, but the grafting density may be limited by steric hindrance. psecommunity.org
Grafting-from: This method involves initiating the polymerization of monomers from active sites on a polymer backbone. nih.govalfa-chemistry.com A polymer backbone could be modified to contain initiator sites. While this approach can lead to higher grafting densities, it can be more challenging to control the length and dispersity of the grafted chains. psecommunity.orgalfa-chemistry.com
| Grafting Technique | Description | Advantages | Limitations |
| Grafting-to | Pre-formed polymer chains are attached to a backbone. psecommunity.orgnih.gov | Well-defined side chains. psecommunity.org | Lower grafting density due to steric hindrance. psecommunity.org |
| Grafting-from | Polymer chains are grown from initiation sites on a backbone. nih.govalfa-chemistry.com | Higher grafting density. psecommunity.org | Less control over side chain length and polydispersity. psecommunity.org |
The principles of "grafting-to" and "grafting-from" can be extended to create more complex architectures:
Star Polymers: These polymers consist of multiple linear polymer chains linked to a central core. acs.orgmdpi.com Azido-PEG5-CH2CO2-t-Bu can be used to functionalize the arms of a star polymer, introducing azide (B81097) or carboxylic acid groups for further reactions. The "arm-first" approach involves synthesizing the polymer arms first and then attaching them to a multifunctional core. acs.org
Block Copolymers: Composed of two or more different polymer chains linked together, block copolymers can self-assemble into various nanostructures. cmu.eduresearchgate.net Azido-PEG5-CH2CO2-t-Bu can act as a linker between different polymer blocks. For example, a polymer with a terminal alkyne can be reacted with the azide end of the linker, followed by deprotection of the t-butyl group and subsequent polymerization of a second monomer from the newly formed carboxylic acid.
Dendrimers: These are highly branched, monodisperse macromolecules with a well-defined structure. mdpi-res.com The synthesis of dendrimers involves a stepwise, generational growth. uni-muenchen.de Azido-PEG5-CH2CO2-t-Bu can be used to introduce azide functionalities at the periphery of a dendrimer, which can then be used for further conjugation or to build subsequent generations.
Hydrogel Formation and Engineering with Azido-PEG5-CH2CO2-t-Bu Crosslinkers
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. rsc.org They are widely used in biomedical applications due to their biocompatibility and tunable properties. sigmaaldrich.comnews-medical.net Azido-PEG5-CH2CO2-t-Bu can be employed as a crosslinker to form hydrogels through click chemistry. sigmaaldrich.comresearchgate.net For example, mixing a multi-arm PEG with alkyne groups and a bifunctional azide linker like Azido-PEG5-azide can lead to the formation of a crosslinked hydrogel network. biochempeg.commedchemexpress.com
Stimuli-responsive hydrogels can undergo changes in their properties in response to external stimuli such as pH, temperature, or light. researchgate.netnih.gov This "smart" behavior is highly desirable for applications like controlled drug delivery. rsc.org
pH-Responsive Hydrogels: The carboxylic acid group in Azido-PEG5-CH2CO2-t-Bu, after deprotection, can be used to create pH-responsive hydrogels. At pH values above the pKa of the carboxylic acid, the carboxylate groups will be deprotonated and negatively charged, leading to electrostatic repulsion and swelling of the hydrogel. Conversely, at lower pH, the groups will be protonated, reducing swelling.
Photo-Responsive Hydrogels: By incorporating photo-labile groups into the hydrogel network, it's possible to create materials that degrade or release a payload upon exposure to light of a specific wavelength. rsc.org
| Stimulus | Mechanism of Response in Hydrogels |
| pH | Protonation/deprotonation of acidic or basic groups leading to changes in swelling. researchgate.net |
| Light | Cleavage of photo-labile crosslinks causing degradation or release. rsc.org |
The physical and mechanical properties of a hydrogel, as well as its degradation rate, are largely determined by its network density. mdpi.comrsc.org
Network Density: The degree of crosslinking in a hydrogel can be controlled by varying the concentration of the crosslinker, such as Azido-PEG5-CH2CO2-t-Bu, and the functionality of the polymer precursors. mdpi.com A higher concentration of crosslinker will result in a more densely crosslinked network, leading to a stiffer hydrogel with a lower swelling ratio. ethernet.edu.et
Degradation Profiles: The degradation of hydrogels can be engineered by incorporating cleavable linkages in the crosslinks. nih.gov For example, ester bonds are susceptible to hydrolysis. nih.gov By using a crosslinker with ester linkages, the hydrogel can be designed to degrade over time in an aqueous environment. The rate of degradation can be tuned by altering the hydrophobicity of the polymer backbone and the density of the crosslinks. nih.gov Research has shown that PEG diacrylate (PEGDA) hydrogels degrade in vivo primarily through hydrolysis of the ester linkages. nih.gov
Surface Functionalization and Biomaterial Interface Design
The ability to precisely control the surface properties of materials is fundamental to creating sophisticated biomaterials that can interact with biological systems in a predictable manner. Azido-PEG5-CH2CO2-t-Bu is instrumental in designing such interfaces, enabling researchers to tailor surface chemistry, which in turn influences cellular responses like adhesion, proliferation, and differentiation. rsc.orgrutgers.edu The modification of otherwise inert materials with specific biological cues is a primary strategy to create bio-functional interfaces. rsc.org The PEG component itself is renowned for its ability to resist protein fouling, but by incorporating functional end-groups, it becomes a platform for introducing controlled bioactivity. rutgers.eduresearchgate.net
The creation of bio-interfaces that mimic the native extracellular matrix (ECM) requires precise control over not only the chemical composition but also the physical topography and mechanical properties of the surface. nih.gov Techniques have been developed to create micro- and nano-patterns of chemical functionality and elasticity on PEG-based hydrogels, providing powerful platforms to study and direct cellular behavior. researchgate.net
Azido-PEG5-CH2CO2-t-Bu is ideally suited for these advanced fabrication methods. Its azide terminus can be "clicked" onto a surface that has been pre-patterned with alkyne groups, for example, through techniques like microcontact printing or photolithography. This step anchors the PEG linker to specific regions on the substrate. Subsequently, the t-butyl ester can be selectively deprotected in designated areas to reveal carboxylic acid groups. These newly exposed functional groups can then be used to immobilize specific biomolecules, such as peptides containing the Arg-Gly-Asp (RGD) sequence, to promote cell adhesion in defined patterns. acs.org This two-step process allows for the creation of surfaces with spatially controlled chemical properties, guiding where and how cells attach and grow. Research has shown that controlling the density and spacing of such biomolecules, in addition to substrate stiffness and topography, are all crucial parameters that influence cell adhesion and function. nih.gov
| Technique/Approach | Key Findings | Relevance of Azido-PEG5-CH2CO2-t-Bu | Reference |
|---|---|---|---|
| Fill-Molding in Capillaries (FIMIC) | Successfully fabricated micro-patterns of elasticity and chemistry on PEG-based hydrogels, enabling selective cell adhesion and migration on topographically smooth surfaces. | The linker can be used to introduce chemical patterns onto the hydrogel scaffold post-fabrication. | researchgate.net |
| Nanopatterned Glass Surfaces | Combined nanopatterned glass with cRGD-functionalized gold nanoparticles and PEG-based hydrogels to independently vary substrate compliance and biomolecule spacing. | Ideal for attaching to a patterned surface (via azide) and then presenting a functional group (deprotected carboxyl) for biomolecule conjugation. | nih.gov |
| PEG-variant Polycarbonates | Demonstrated that low surface concentrations of PEG can regulate the conformation and bioactivity of adsorbed fibronectin, thereby controlling fibroblast attachment and motility. | Allows for fine-tuning of surface PEG density to modulate protein adsorption and subsequent cellular responses. | rutgers.edu |
| Thiol-Yne Click Chemistry | A fast and versatile method for creating superhydrophilic-superhydrophobic micropatterns on surfaces for applications like creating microdroplet arrays. | The azide-alkyne reaction offers a similar "click" chemistry approach for patterning biomolecules with high efficiency and spatial control. | uni-heidelberg.de |
The functionalization of nanoparticles and microparticles is a cornerstone of advanced drug delivery, diagnostics, and nanomedicine. Coating particles with PEG (PEGylation) is a widely used strategy to improve their stability, solubility, and circulation time in the body. Azido-PEG5-CH2CO2-t-Bu provides a versatile method for creating functionalized particle surfaces that can be further modified with targeting ligands or other molecules. precisepeg.combiochempeg.com
One prominent application is in the development of targeted drug delivery systems. utoronto.ca For example, polymeric nanoparticles can be synthesized from block copolymers like PEG-b-PLGA, where an azido-PEG derivative is incorporated. umn.edu These azide-terminated nanoparticles can then be conjugated with alkyne-modified targeting moieties, such as antibodies or peptides, via click chemistry. utoronto.ca This ensures that the therapeutic payload is delivered specifically to the desired cells, such as cancer cells, reducing off-target effects. utoronto.caumn.edu
A specific study detailed the fabrication of highly stable, azido-PEG-functionalized gold nanoparticles (AuNPs). nih.gov In this work, an azide-terminated N-heterocyclic carbene (NHC)-PEG ligand was used to replace the original oleylamine (B85491) coating on the AuNPs. This not only conferred exceptional stability in various biomedical-relevant conditions but also presented an azide group on the particle surface, ready for post-synthetic modification via click chemistry. The study demonstrated successful conjugation with other molecules, highlighting the potential of this platform for a wide range of biomedical applications. nih.gov
| Nanoparticle System | Linker Used/Methodology | Key Outcome | Application | Reference |
|---|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Azido-PEG-NHC ligand exchange | Created highly stable AuNPs with surface azide groups available for post-synthesis functionalization via click chemistry. | Versatile platform for various biomedical uses. | nih.gov |
| Polymeric Nanoparticles | Self-assembly of P(LA-co-TMCC)-g-PEG-azide | Surface modification with RGD peptides via click chemistry for specific cell binding. | Targeted drug delivery to rabbit corneal epithelial cells. | utoronto.ca |
| PEG-b-PLGA Nanoparticles | Formulation with azido-PEG linkers | Noted the utility of azido-PEG for covalently linking targeting agents (e.g., biotin) via click chemistry. | Targeted nanoparticle drug delivery. | umn.edu |
| Ultrasmall Gold Nanoparticles | Surface modification with heterofunctional PEG including azide-terminated linkers. | Achieved functionalization with terminal azide groups for subsequent bioconjugation. | Immune-cell targeting. | ehu.es |
The development of sensitive and specific biosensors is critical for medical diagnostics and biological research. Azido-PEG5-CH2CO2-t-Bu serves as a critical component in the construction of biosensing platforms by providing a stable and controlled method for immobilizing biorecognition elements (e.g., antibodies, enzymes, or nucleic acids) onto a transducer surface. mpg.de
In surface plasmon resonance (SPR) biosensing, for example, a sensor chip's gold surface can be modified to present alkyne groups. Azido-PEG5-CH2CO2-t-Bu can then be "clicked" onto this surface. After deprotection of the t-butyl group, the resulting carboxylic acid can be activated to form a stable amide bond with a primary amine on a capture protein, such as an antibody. acs.org This oriented immobilization, facilitated by the PEG linker, can improve the accessibility of the capture molecule's binding sites, enhancing the sensitivity and reliability of the sensor. acs.org
Another innovative approach involves creating molecular recognition platforms using polymer-nanoparticle conjugates. landrylab.com For instance, sensors have been developed using single-walled carbon nanotubes (SWCNTs) wrapped with functionalized polymers. The specific conformation of the polymer on the nanotube surface creates a recognition site for a target analyte. Azido-PEG5-CH2CO2-t-Bu is an ideal candidate for creating such functional polymers, where the azide could be used to attach it to a polymer backbone, and the carboxyl group could be used to modulate the polymer's properties or attach other functional units. The binding of an analyte to the corona phase perturbs the SWCNT's fluorescence, enabling detection. landrylab.com
| Biosensor Component | Role of Azido-PEG5-CH2CO2-t-Bu | Principle | Reference |
|---|---|---|---|
| Sensor Surface (e.g., SPR chip) | Serves as an immobilization linker for capture molecules. | The azide group attaches the linker to an alkyne-modified surface. The deprotected carboxyl group covalently binds to the biorecognition element (e.g., protein). | acs.org |
| Nanoparticle-based Optical Sensor (e.g., CoPhMoRe) | Component of the functional polymer corona. | Used to synthesize the heteropolymer that wraps around a nanoparticle (e.g., SWCNT), creating a specific recognition interface for the target analyte. | landrylab.com |
| Bioconjugate for Assays | Connects a reporter molecule (e.g., dye) to a targeting moiety. | The dual functionality allows for sequential conjugation, which is a foundational technique for creating probes used in various biosensing and bioimaging assays. | mpg.de |
Biological and Biomedical Research Applications of Azido Peg5 Ch2co2 T Bu
Bioconjugation Strategies for Biomolecules
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. Azido-PEG5-CH2CO2-t-Bu is frequently employed as a linker in these strategies due to its versatile chemical handles. The azide (B81097) group can participate in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.commedchemexpress.com The tert-butyl ester, upon deprotection to a carboxylic acid, can be activated to react with primary amines, such as those found on the side chain of lysine (B10760008) residues in proteins. broadpharm.com
Site-Specific Labeling of Proteins and Peptides
The ability to attach probes, tags, or other functional molecules to specific sites on proteins and peptides is crucial for studying their function, localization, and interactions. Azido-PEG5-CH2CO2-t-Bu and its derivatives serve as key reagents in achieving such site-specific modifications.
A common strategy for labeling proteins involves targeting the primary amine groups of lysine residues. The tert-butyl ester of Azido-PEG5-CH2CO2-t-Bu can be deprotected to reveal a carboxylic acid. This carboxylic acid can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester. This activated ester, Azido-PEG5-CH2CO2-NHS, readily reacts with the ε-amino group of lysine residues on a protein to form a stable amide bond. medchemexpress.com This approach allows for the introduction of an azide "handle" onto the protein surface. This azide can then be used for subsequent "click" reactions with alkyne-modified molecules of interest.
A more precise method for site-specific labeling involves the incorporation of non-canonical amino acids (ncAAs) bearing bioorthogonal functional groups into the protein structure. nih.gov One such ncAA is azidohomoalanine (AHA), which contains an azide group. mpg.de By using protein engineering techniques, a specific codon in the gene encoding the protein of interest can be mutated to an amber stop codon. nih.gov This allows for the site-specific incorporation of an azide-containing ncAA during protein expression in a specially engineered host. nih.gov While Azido-PEG5-CH2CO2-t-Bu itself is not directly incorporated, the azide functionality it shares is central to this strategy. Once the azide-bearing protein is produced, it can be conjugated to a molecule containing a terminal alkyne via a click reaction, a strategy facilitated by linkers that can be derived from Azido-PEG5-CH2CO2-t-Bu.
Functionalization of Oligonucleotides and Nucleic Acids
The functionalization of oligonucleotides and other nucleic acids is essential for applications in diagnostics, therapeutics, and fundamental research. Azido-PEG5-CH2CO2-t-Bu and similar PEGylated azide linkers can be used to modify nucleic acids. axispharm.com For instance, an oligonucleotide can be synthesized with a terminal amine group. The deprotected and activated carboxylic acid of the linker (as an NHS ester) can then be reacted with this amine to attach the azido-PEG moiety. This azide-functionalized oligonucleotide can then be "clicked" to other molecules, such as fluorescent dyes, quenching agents, or delivery vehicles. uni-muenchen.de This methodology is valuable for creating probes for in situ hybridization, components for DNA-based nanostructures, and therapeutic antisense oligonucleotides with improved properties.
Antibody-Drug Conjugate (ADC) and PROTAC Linker Design
The linker connecting the different components of complex therapeutic molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy. precisepeg.com Azido-PEG5-CH2CO2-t-Bu is a precursor for linkers used in both of these modalities. medchemexpress.comxcessbio.com In ADCs, the linker connects a potent cytotoxic drug to an antibody that targets a specific cancer cell antigen. axispharm.com In PROTACs, the linker tethers a ligand that binds to a target protein to another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. jenkemusa.comjenkemusa.com
The polyethylene (B3416737) glycol (PEG) component of the linker plays a crucial role in the performance of PROTACs. precisepeg.comjenkemusa.com The length and flexibility of the PEG spacer, such as the five ethylene (B1197577) glycol units in Azido-PEG5-CH2CO2-t-Bu, significantly influence the properties of the resulting PROTAC molecule.
Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, forming a stable and productive ternary complex. precisepeg.com A linker that is too short may cause steric hindrance, preventing the complex from forming, while a linker that is too long might lead to unproductive binding modes. researchgate.net
Degradation Efficiency: The linker's characteristics directly impact the efficiency of protein degradation. nih.gov Systematic studies have shown that varying the number of PEG units in the linker can have a profound effect on the potency of the PROTAC. nih.gov
Table 1: Influence of PEG Linker Properties on PROTAC Performance
| Linker Property | Impact on PROTAC Efficacy | Research Finding |
| Length | Crucial for the formation of a stable ternary complex. | Studies on BTK degraders showed that PROTACs with linkers having fewer than four PEG units had impaired binding affinity due to steric repulsion. researchgate.net |
| Flexibility | Allows for optimal orientation of the two ligands for binding. | Flexible linkers, like those based on PEG, are widely used in PROTAC design to accommodate the structural requirements of the ternary complex. precisepeg.com |
| Solubility | Enhances the aqueous solubility of the PROTAC molecule. | PEG linkers improve the water solubility of PROTACs, which can positively affect their pharmacokinetic properties. precisepeg.comjenkemusa.com |
| Composition | Can be tuned to optimize physicochemical properties. | Combining PEG and alkyl motifs allows for the fine-tuning of properties like lipophilicity and topological polar surface area. nih.gov |
Linker Stability and Cleavable Linker Integration
The functionality of Azido-PEG5-CH2CO2-t-Bu as a linker is defined by the distinct reactivity of its terminal groups, which allows for controlled, sequential conjugation strategies. The azide group is a key participant in click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.combroadpharm.com These reactions form a 1,2,3-triazole ring, a linkage known for its exceptional stability under a wide range of chemical and biological conditions due to its aromatic nature and resemblance to a native amide bond. broadpharm.comaxispharm.com This inherent stability ensures that conjugates remain intact while circulating in vivo, preventing premature dissociation of the payload from its delivery vehicle.
While the triazole linkage itself is robust and non-cleavable, the concept of "cleavability" can be integrated into the broader conjugate design. medchemexpress.com The tert-butyl ester on the opposing end of the Azido-PEG5-CH2CO2-t-Bu molecule acts as a protecting group for a carboxylic acid. This ester can be selectively cleaved under mild acidic conditions to reveal the terminal carboxyl group (forming Azido-PEG5-CH2CO2H). broadpharm.commedkoo.com This newly exposed acid can then be activated using carbodiimide (B86325) chemistry (e.g., with EDC) to form a stable amide bond with an amine-containing molecule. broadpharm.com Furthermore, this linker can be incorporated into larger constructs that contain intentionally cleavable moieties, such as enzyme-labile peptide sequences or pH-sensitive hydrazone bonds, allowing for triggered release of a therapeutic agent in specific microenvironments like a tumor. precisepeg.comgoogle.com
| Linkage Type | Formation Reaction | Relative Stability | Cleavage Condition |
| Triazole | Azide + Alkyne (Click Chemistry) | Very High | Not physiologically cleavable |
| Amide | Carboxylic Acid + Amine | High | Not physiologically cleavable |
| Hydrazone | Hydrazide + Aldehyde/Ketone | Moderate | Acidic pH (e.g., endosomes) |
| Disulfide | Thiol + Thiol | Moderate | Reducing agents (e.g., GSH) |
This table compares the stability and cleavage conditions of common linkages in bioconjugation, highlighting the robust nature of the triazole bond formed using the azide group of the linker. precisepeg.com
Targeted Drug Delivery Systems (TDDS) and Nanomedicine
Azido-PEG5-CH2CO2-t-Bu is a fundamental component in the design and fabrication of sophisticated targeted drug delivery systems (TDDS) and nanomedicines. cd-bioparticles.netbiochempeg.com Its amphiphilic character, combined with its reactive azide handle, makes it an ideal building block for creating nanocarriers that can navigate biological systems, evade immune detection, and deliver therapeutic payloads to specific cellular targets. evitachem.com
Formulation of Nanocarriers with Azido-PEG5-CH2CO2-t-Bu
The linker is frequently employed in the synthesis of amphiphilic block copolymers, which are the basis for many self-assembling nanocarrier systems. utoronto.ca By grafting the hydrophilic Azido-PEG5-CH2CO2-t-Bu linker onto a hydrophobic polymer backbone, such as polylactic acid (PLA) or poly(lactic-co-glycolic acid) (PLGA), researchers can create materials that spontaneously form nanoparticles in aqueous environments. utoronto.ca
The self-assembly of these amphiphilic copolymers results in the formation of core-shell nanoparticles. The hydrophobic polymer segments aggregate to form a solid core, creating a suitable environment for the encapsulation of poorly water-soluble (hydrophobic) therapeutic agents. utoronto.ca This encapsulation protects the drug from degradation in the bloodstream and improves its bioavailability. The hydrophilic PEG chains, including the terminal azide groups, orient towards the aqueous exterior, forming a protective corona around the nanoparticle. utoronto.ca
The dense layer of PEG chains on the nanoparticle surface, a process known as PEGylation, is critical for in vivo applications. This hydrophilic shell creates a "stealth" effect by binding water molecules, which physically masks the nanocarrier from the host's immune system. frontiersin.org Specifically, it reduces the adsorption of opsonin proteins, which are blood components that tag foreign particles for clearance by macrophages of the mononuclear phagocyte system (MPS). frontiersin.orgbeilstein-journals.org By preventing this opsonization and subsequent phagocytic uptake, PEGylation dramatically extends the circulation half-life of the nanocarrier. frontiersin.org Research has demonstrated that PEGylated nanoparticles can exhibit significantly prolonged blood residence times compared to their non-PEGylated counterparts, increasing the likelihood that they will reach their intended target site. frontiersin.org
Ligand-Directed Targeting via Bioconjugation
The ultimate goal of a TDDS is to deliver its payload specifically to diseased cells, minimizing exposure to healthy tissues. The azide group on the surface of nanocarriers formulated with Azido-PEG5-CH2CO2-t-Bu is instrumental for achieving this. Using click chemistry, these azide-functionalized surfaces can be efficiently and specifically decorated with alkyne-modified targeting ligands. axispharm.comaxispharm.com These ligands are molecules chosen for their high affinity and specificity for receptors that are overexpressed on the surface of target cells.
| Targeting Ligand | Target Receptor | Associated Disease/Cell Type |
| Folic Acid | Folate Receptor | Various cancers (e.g., ovarian, breast) |
| RGD Peptides | Integrins (e.g., αvβ3) | Angiogenic endothelial cells, some tumors |
| GalNAc | Asialoglycoprotein Receptor (ASGPR) | Hepatocytes (Liver cells) |
| Herceptin (Trastuzumab) | HER2/neu | HER2-positive breast cancer cells |
| Mannose | Mannose Receptor (CD206) | Macrophages, Dendritic Cells |
This table provides examples of targeting ligands that can be conjugated to nanocarriers to direct them to specific cell types. utoronto.cauni-muenchen.deresearchgate.netumich.edu
The therapeutic action of a targeted nanocarrier begins when the ligands on its surface bind to their cognate receptors on a target cell. nih.gov This binding event initiates a process called receptor-mediated endocytosis, where the cell membrane actively engulfs the nanoparticle, internalizing it within a membrane-bound vesicle known as an endosome. umich.edunih.gov This is a highly efficient pathway for cellular entry, enabling the nanocarrier and its therapeutic cargo to be concentrated inside the target cell. beilstein-journals.org Once internalized, the nanocarrier's fate—whether it is trafficked to lysosomes for degradation or releases its contents into the cytoplasm—is a critical determinant of therapeutic efficacy and is a key focus of nanomedicine design. nih.gov
Bioimaging and Diagnostics
The ability to visualize biological processes at the molecular level is crucial for both fundamental research and clinical diagnostics. The modular nature of Azido-PEG5-CH2CO2-t-Bu makes it an excellent candidate for the synthesis of novel imaging and diagnostic probes.
Radiolabeling for Positron Emission Tomography (PET) Imaging
PET is a highly sensitive imaging technique that requires the use of molecules labeled with positron-emitting radionuclides. Azido-PEG linkers are increasingly being used to attach these radioisotopes to targeting biomolecules, such as peptides or antibodies. nih.govrsc.orgmdpi.comacs.org
For PET probe development, Azido-PEG5-CH2CO2-t-Bu can be conjugated to a targeting moiety, for instance, a peptide that binds to a receptor overexpressed on cancer cells. The azide group can then be reacted with a prosthetic group containing a radionuclide like fluorine-18 (B77423) (¹⁸F) and a complementary alkyne. nih.govrsc.org The PEG5 spacer can improve the pharmacokinetics of the resulting radiotracer, leading to better tumor uptake and clearer images. acs.org Research with similar PEGylated radiotracers has shown that the length of the PEG chain can significantly influence the biodistribution and clearance profile of the imaging agent. acs.org
| Component | Function | Illustrative Research Goal |
| Targeting Peptide | Binds to a specific biological target (e.g., cancer cell receptor). | To achieve high tumor-to-background signal ratio in PET imaging. |
| Azido-PEG5-CH2CO2-t-Bu | Connects the peptide to the radioisotope via a flexible, biocompatible spacer. | To optimize the pharmacokinetic properties of the PET tracer. acs.org |
| ¹⁸F-alkyne prosthetic group | Provides the radioactive signal for PET detection. | To enable sensitive and quantitative in vivo imaging. |
This table illustrates the components of a hypothetical PET probe using the specified linker, based on established methodologies in radiopharmaceutical chemistry.
Fluorescent Labeling for Cellular and In Vivo Imaging
Fluorescence imaging is a powerful tool in biological research for visualizing cells and tissues. Azido-PEG linkers are frequently used to attach fluorescent dyes to biomolecules for these applications. nih.govworldscientific.comnih.gov
Azido-PEG5-CH2CO2-t-Bu can be used to create fluorescently labeled probes for cellular imaging. For example, the deprotected carboxylic acid can be coupled to an antibody that targets a specific cell surface protein. The azide group can then be "clicked" with a fluorescent dye containing a strained alkyne, such as a dibenzocyclooctyne (DBCO) group, via a copper-free click reaction. nih.govworldscientific.com This method is particularly useful for labeling live cells, as it avoids the cytotoxicity associated with copper catalysts. The PEG spacer helps to distance the fluorescent dye from the antibody, which can prevent quenching of the fluorescence and maintain the antibody's binding affinity. nih.gov
| Probe Component | Function | Example of Research Application |
| Antibody | Specifically binds to a cellular target. | To visualize the localization of a protein on the cell surface. |
| Azido-PEG5-CH2CO2-t-Bu | Conjugates the antibody to a fluorescent dye. | To track the movement of the protein in real-time. |
| Alkyne-modified Fluorophore | Emits light upon excitation for detection by microscopy. | To quantify the expression level of the target protein. |
This table provides an example of how the compound could be used to construct a fluorescent probe for cellular imaging.
Development of Diagnostic Probes
Beyond imaging, Azido-PEG5-CH2CO2-t-Bu can be used to develop a variety of diagnostic probes for detecting specific biomarkers. Its bifunctional nature allows for the assembly of probes that can, for example, bind to a target molecule and also carry a signal-generating component. axispharm.comnih.govcd-bioparticles.netcd-bioparticles.net
An example of a diagnostic probe could be for the detection of a specific protein in a sample. The linker could be used to attach a small molecule ligand that binds to the protein of interest to a reporter molecule, such as biotin (B1667282). The azide group of the linker would be reacted with an alkyne-modified biotin. After deprotection, the carboxylic acid could be coupled to the small molecule ligand. The resulting probe could then be used in a variety of assay formats, such as an enzyme-linked immunosorbent assay (ELISA), where the biotin reporter can be detected with high sensitivity using streptavidin-enzyme conjugates.
| Probe Type | Role of Azido-PEG5-CH2CO2-t-Bu | Potential Diagnostic Outcome |
| Biotinylated Small Molecule Ligand | Links a target-binding molecule to a biotin reporter. | Quantitative detection of a biomarker in a biological sample. |
| Nanoparticle-based Probe | Functionalizes the surface of a nanoparticle with targeting and reporter molecules. | Ultrasensitive detection of disease markers. cd-bioparticles.net |
This table outlines potential diagnostic probes that could be synthesized using the specified linker.
Future Directions and Emerging Research Avenues for Azido Peg5 Ch2co2 T Bu
Advanced Catalyst Systems and Metal-Free Click Chemistries
The azide (B81097) group in Azido-PEG5-CH2CO2-t-Bu is primarily utilized for "click" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). evitachem.com Future research is increasingly focused on developing advanced catalyst systems to improve the efficiency and biocompatibility of this reaction. This includes the exploration of new copper ligands that can accelerate the reaction rate and reduce copper-induced cytotoxicity, making it more suitable for in vivo applications.
Furthermore, there is a significant push towards metal-free click chemistries to circumvent the potential toxicity associated with metal catalysts. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a leading alternative that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which can react with azides without the need for a metal catalyst. evitachem.combroadpharm.com The development of novel strained alkynes with enhanced reaction kinetics and stability is a key area of ongoing research. These advancements will enable the more efficient and biocompatible synthesis of complex biomolecules using azido-functionalized linkers.
Integration with Artificial Intelligence and Machine Learning for Design and Optimization
ML models can be trained on existing data to predict the properties of novel PROTACs, including their binding affinity, degradation efficiency, and cell permeability. nih.govcbirt.net Generative models can even design entirely new linker structures with optimized properties, moving beyond the traditional alkyl and PEG-based linkers. mdpi.comcbirt.net For instance, AI can help in identifying the optimal length and composition of the PEG chain in linkers like Azido-PEG5-CH2CO2-t-Bu to ensure the proper formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ligase. mdpi.commedchemexpress.com By analyzing vast datasets, ML algorithms can identify subtle structure-activity relationships that may not be apparent through traditional medicinal chemistry approaches. nih.gov This data-driven approach promises to significantly reduce the time and cost associated with the discovery and optimization of new therapeutic agents.
High-Throughput Screening and Combinatorial Library Synthesis
The modular nature of molecules like PROTACs, enabled by linkers such as Azido-PEG5-CH2CO2-t-Bu, is highly amenable to high-throughput screening (HTS) and combinatorial library synthesis. The azide functionality allows for the rapid and efficient "clicking" of a diverse range of alkyne-modified ligands, enabling the creation of large libraries of bifunctional molecules. broadpharm.com
Future research will likely see the development of more sophisticated HTS platforms specifically designed for evaluating these libraries. This could involve cell-based assays that measure protein degradation in real-time or biophysical methods that assess the formation of the ternary complex. sygnaturediscovery.com The combination of combinatorial synthesis and HTS will allow researchers to rapidly explore a vast chemical space and identify lead compounds with optimal degradation activity and selectivity. acs.org This approach is crucial for discovering degraders for new and challenging targets.
Development of Novel Bioorthogonal Reactions and Chemistries
While click chemistry is a powerful tool, the field of bioorthogonal chemistry is continuously evolving, with new reactions being developed that offer unique advantages. ccspublishing.org.cn Future research will likely explore the integration of Azido-PEG5-CH2CO2-t-Bu and similar linkers into these novel bioorthogonal strategies.
For example, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes offers exceptionally fast reaction kinetics, making it ideal for in vivo applications where low concentrations and rapid labeling are required. mdpi.com Researchers are exploring the use of hydrophilic PEG linkers to improve the reactivity and functional density of bioorthogonal tags. nih.govnih.gov The development of dual bioorthogonal approaches, where two distinct and non-interfering reactions can be performed simultaneously, will enable the construction of even more complex and multifunctional molecular systems. nih.gov These advancements will expand the toolkit available to researchers for creating sophisticated probes and therapeutic agents.
Translational Research and Clinical Applications
Ultimately, the goal of developing advanced linkers like Azido-PEG5-CH2CO2-t-Bu is to translate these technologies into clinically effective therapies. The PEG component of the linker plays a crucial role in this regard, as it can improve the pharmacokinetic properties of the resulting molecule, such as increasing its half-life and reducing immunogenicity. creativepegworks.combiochempeg.com
However, the large molecular weight and physicochemical properties of many PROTACs can present challenges for cell permeability and oral bioavailability. acs.orgbiochempeg.com Future research will focus on optimizing the linker to overcome these hurdles. This includes exploring the impact of linker composition on cell permeability and developing strategies to enhance the delivery of these large molecules to their target tissues. acs.orgbiochempeg.com As more PROTACs and other targeted therapies enter clinical trials, the data generated will provide valuable insights into the design principles for creating safe and effective drugs, with the versatile linker at the very heart of these innovative treatments. biochempeg.com
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Azido-PEG5-CH2CO2-t-Bu that researchers must prioritize during experimental design?
- Key Properties :
- Solubility : Soluble in water and organic solvents (DCM, DMF, THF) but requires validation due to discrepancies in reported data .
- Stability : Stable under recommended storage conditions (-20°C long-term, 0–4°C short-term), but degrades under strong acids/alkalis or oxidizing agents .
- Reactivity : The azide group enables click chemistry (e.g., with alkynes/BCN), while the t-Bu ester hydrolyzes to carboxylic acid under acidic conditions .
- Methodological Guidance :
- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
- Validate solubility via UV-Vis spectroscopy or HPLC under experimental conditions.
Q. How should Azido-PEG5-CH2CO2-t-Bu be safely handled and stored to ensure stability?
- Safety Protocols :
- Personal Protection : Wear impervious gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315, H319) .
- Storage : Store at -20°C in airtight, light-protected containers; avoid moisture to prevent ester hydrolysis .
- Spill Management : Absorb spills with inert material (e.g., sand), avoid drainage contamination, and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize click chemistry reactions using Azido-PEG5-CH2CO2-t-Bu in complex biological systems?
- Challenges :
- Competing reactions (e.g., non-specific binding of NHS esters in aqueous media).
- Steric hindrance in large biomolecules (e.g., antibodies, nanoparticles) .
- Optimization Strategies :
- Reaction pH : Use pH 7.4–8.5 to balance azide-alkyne cycloaddition efficiency and NHS ester stability .
- Catalyst Screening : Test Cu(I) ligands (e.g., TBTA) to enhance reaction kinetics in biological buffers .
- Validation : Confirm conjugation via MALDI-TOF or SDS-PAGE with fluorescent probes .
Q. What methodological approaches are recommended for characterizing degradation products of Azido-PEG5-CH2CO2-t-Bu under acidic conditions?
- Degradation Pathways :
- Hydrolysis of t-Bu ester to carboxylic acid .
- Potential azide reduction in strongly acidic/reducing environments.
- Analytical Workflow :
Forced Degradation : Incubate the compound in 0.1 M HCl at 25°C for 24 hours.
Separation : Use reversed-phase HPLC with a C18 column (mobile phase: water/acetonitrile + 0.1% TFA).
Identification : Compare retention times and MS/MS fragmentation patterns with synthetic standards (e.g., Azido-PEG5-CH2COOH) .
Q. How should contradictory solubility data for Azido-PEG5-CH2CO2-t-Bu in aqueous vs. organic solvents be resolved?
- Root Causes :
- Polymorphism (solid vs. liquid forms) .
- Impurities from synthesis (e.g., residual PEG oligomers).
- Resolution Protocol :
- Recrystallization : Purify the compound using solvent-antisolvent methods (e.g., THF/hexane).
- DLS Analysis : Measure hydrodynamic diameter in water to detect micelle formation.
- Cross-Validation : Compare solubility in matched solvents (e.g., DMF vs. DMSO) using gravimetric analysis .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in reported azide reactivity across different PEG chain lengths?
- Hypothesis Testing :
- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates of Azido-PEGn-CH2CO2-t-Bu (n=1–8) with DBCO.
- Molecular Dynamics (MD) : Simulate PEG chain flexibility and azide accessibility .
- Practical Implications :
- Longer PEG chains (e.g., PEG5) may reduce steric hindrance in aqueous media, improving reaction yields .
Safety and Compliance
Q. What are the critical toxicological risks of Azido-PEG5-CH2CO2-t-Bu, and how can they be mitigated during in vitro studies?
- Risks : Acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory sensitization (H335) .
- Mitigation Strategies :
- Use fume hoods for weighing/processing to avoid inhalation.
- Implement cell culture assays with <10 µM concentrations to minimize cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
